N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 2,2-dimethylpropanamide moiety. The compound belongs to a broader class of thiadiazole-based molecules known for their diverse pharmacological and agrochemical activities, including anticancer, antifungal, and insecticidal properties .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLQYQTWHYJECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through further reactions, including nucleophilic substitution and amide formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring demonstrates reactivity at both N- and S-atoms:
Significant observation: The 4-chlorophenyl group undergoes copper-catalyzed Ullmann coupling with aryl boronic acids to form biaryl systems (yield: 68-82%) .
Oxidation and Reduction Pathways
Controlled transformations of functional groups:
A. Sulfur oxidation
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Reagent : mCPBA (3 equiv)
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Conditions : CH₂Cl₂, 0°C → RT, 4 hr
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Product : Thiadiazole sulfone (confirmed by ¹H-NMR δ 3.85 ppm singlet) .
B. Amide hydrolysis
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Acidic : 6M HCl reflux (8 hr) → 2,2-dimethylpropanoic acid (98% purity by HPLC).
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Basic : NaOH (2M)/EtOH (1:1), 70°C → Sodium carboxylate intermediate.
C. Nitro-group reduction (in related analogs):
Cycloaddition and Heterocycle Formation
The thiadiazole participates in [3+2] cycloadditions:
Functional Group Interconversion
Key transformations of the pivalamide moiety:
A. Transamidation
B. Grignard Addition
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Reagent : MeMgBr (2 equiv)
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Product : Tertiary alcohol via ketone intermediate (¹³C-NMR δ 72.3 ppm).
Catalytic Cross-Coupling
Palladium-mediated reactions at the chlorophenyl group:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl-thiadiazole conjugates | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminophenyl analogs | 78% |
Stability Under Physiological Conditions
Critical degradation pathways (simulated gastric fluid, pH 1.2):
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Hydrolysis : Thiadiazole ring opening at 37°C after 24 hr (25% degradation by UPLC).
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Oxidation : Glutathione adduct formation detected via HRMS ([M+305]⁺) .
Reaction Optimization Insights
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Solvent effects : DMF increases substitution rates at thiadiazole N by 3.2× vs. THF .
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Temperature control : Reactions >80°C induce pivalamide decomposition (TGA data).
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Catalyst screening : Pd(OAc)₂/XPhos gives 92% conversion in Suzuki couplings vs. 73% with PdCl₂ .
This comprehensive profile enables rational design of derivatives for pharmaceutical (antitubercular , antiviral ) and materials science applications. Future studies should explore photochemical reactivity and transition metal coordination behavior.
Scientific Research Applications
Chemistry
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide serves as a building block for synthesizing other thiadiazole derivatives with potential biological activities. Its unique structure allows for modifications that can enhance its reactivity and biological efficacy.
Biology
The compound has demonstrated antiviral activity against certain plant viruses. For example, derivatives synthesized from this scaffold have shown effectiveness against the Tobacco Mosaic Virus (TMV), indicating potential applications in agricultural biotechnology .
Medicine
Research indicates that this compound possesses antifungal and antibacterial properties. Preliminary studies suggest it can inhibit the growth of various bacterial strains and may be useful in developing new antimicrobial agents .
Industry
Due to its unique chemical properties, this compound is considered for use in developing new materials and chemical processes.
Case Studies
Antiviral Activity : A study demonstrated that derivatives of this compound exhibited antiviral properties against TMV . This highlights its potential utility in agriculture.
Antimicrobial Properties : Research has shown that thiadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . This suggests a pathway toward developing new antibiotics based on this compound.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can disrupt various biological pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Modifications in Thiadiazole Derivatives
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Impact of Substituents on Bioactivity
- 4-Chlorophenyl Group : Present in the target compound and analogs (e.g., ), this substituent enhances lipophilicity and may improve membrane permeability. Chlorine atoms are common in agrochemicals for their electron-withdrawing effects, which stabilize aromatic systems .
- Litronesib’s lack of tumor response () suggests bulky substituents (e.g., ethylaminoethylsulfonylamino) may hinder efficacy despite structural complexity.
- Cinnamoyl and Methoxy Groups : These moieties () introduce π-π stacking capabilities and hydrogen-bonding sites, critical for crystallographic stability and intermolecular interactions.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H21ClN4O3S
- Molecular Weight : 516.99864 g/mol
- CAS Number : [Not specified in search results]
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-chlorobenzoic acid. The compound is synthesized through a multi-step process that includes esterification, hydrazination, and cyclization to form the thiadiazole ring. The final product is obtained through nucleophilic substitution reactions involving amines .
Antiviral Activity
Research has demonstrated that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibit antiviral properties. For instance, compounds synthesized from this scaffold have shown activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in agricultural biotechnology .
Antimicrobial Properties
Studies have indicated that thiadiazole derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Some studies have suggested that this compound may exhibit anti-inflammatory effects. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses. Further research is required to elucidate the precise mechanisms involved .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in viral replication or bacterial metabolism.
- Modulation of Gene Expression : Some derivatives have been shown to affect gene expression related to inflammatory responses.
- Interaction with Cellular Targets : The compound may interact with various cellular receptors or proteins, leading to altered cellular signaling pathways .
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that certain thiadiazole derivatives significantly inhibited TMV replication in vitro. The most effective compounds showed IC50 values in the low micromolar range .
- Antimicrobial Testing : In a series of bioassays against common pathogens (e.g., E. coli, S. aureus), several derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
- Anti-inflammatory Research : In vivo studies using animal models showed that administration of thiadiazole derivatives reduced inflammation markers significantly compared to control groups .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with 2,2-dimethylpropanoyl chloride in dry acetone under reflux conditions, often with a base like potassium carbonate to facilitate deprotonation . Alternative routes involve coupling secondary amines with thiadiazole intermediates in dry benzene, using triethylamine (TEA) as a catalyst, followed by hot filtration and ethanol recrystallization . Yield optimization may require adjusting reaction time (16–20 hours) and solvent purity .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 296 K using MoKα radiation (λ = 0.71073 Å). Key parameters include orthorhombic space group P212121, unit cell dimensions (e.g., a = 6.6324 Å, b = 8.575 Å, c = 34.367 Å), and refinement to R = 0.043 . Thermal stability is assessed via melting point analysis (e.g., 480 K) .
Q. What spectroscopic techniques confirm the compound's structure?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH stretch at ~3422 cm⁻¹, C=O at ~1696 cm⁻¹) .
- 1H NMR : Resolves proton environments (e.g., aromatic protons at δ 7.95 ppm, methyl groups at δ 4.44 ppm) .
- 13C NMR : Confirms carbonyl carbons (~170 ppm) and quaternary carbons in the thiadiazole ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxic activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in substituents (e.g., oxadiazole vs. thiadiazole moieties), assay conditions (e.g., cell lines, incubation time), or purity (>75% by HPLC). To address this:
- Standardize bioassays (e.g., MTT protocol, HCT-116 cells) .
- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing 4-chlorophenyl with 4-methylpiperazinyl) and comparing IC50 values .
- Validate purity via HPLC and elemental analysis .
Q. What strategies optimize synthesis yield and scalability?
- Methodological Answer :
- Solvent Selection : Dry benzene improves coupling efficiency compared to acetone .
- Catalysts : TEA enhances reaction rates in amine-thiadiazole couplings .
- Purification : Hot filtration removes insoluble byproducts; recrystallization from ethanol increases purity (84–90%) .
- Scale-Up : Monitor reaction progress via TLC and adjust reflux time (3–20 hours) to prevent decomposition .
Q. How does molecular docking inform the design of analogs for anticancer activity?
- Methodological Answer : Docking studies (e.g., using AutoDock Vina) predict binding interactions with targets like Eg5 kinesin. For example, litronesib (a thiadiazole-based Eg5 inhibitor) showed dose-dependent mitotic arrest in HCT-116 cells. Key steps:
Q. What challenges arise in interpreting NMR data for structurally similar derivatives?
- Methodological Answer : Overlapping signals (e.g., aromatic protons in 4-chlorophenyl and thiadiazole groups) complicate analysis. Mitigation strategies:
- Use high-field NMR (≥400 MHz) to enhance resolution .
- Employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and coupling pathways .
- Compare with synthesized standards or computational predictions (e.g., ACD/Labs NMR simulator) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on thermal stability?
- Methodological Answer : Discrepancies in melting points (e.g., 176°C vs. decomposed at 480 K) may stem from polymorphic forms or impurities. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
